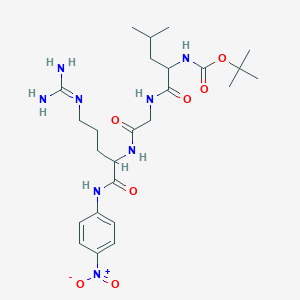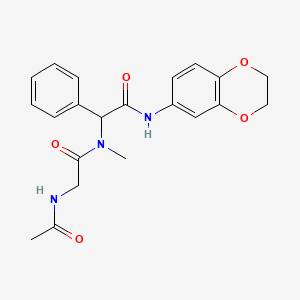
N-T-Boc-leu-gly-arg P-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-T-Boc-leu-gly-arg P-nitroanilide is a chromogenic substrate used primarily in biochemical assays. It is particularly known for its role in detecting bacterial endotoxins through enzymatic cleavage, which releases p-nitroanilide, a compound that can be quantified by colorimetric detection at 405 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-leu-gly-arg P-nitroanilide involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of leucine using tert-butyloxycarbonyl (Boc) group. This is followed by the coupling of glycine and arginine residues. The final step involves the attachment of p-nitroanilide to the peptide chain. The reaction conditions often require the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous environment .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
N-T-Boc-leu-gly-arg P-nitroanilide primarily undergoes enzymatic cleavage reactions. It is a substrate for amidases induced by bacterial endotoxins, leading to the release of p-nitroanilide .
Common Reagents and Conditions
The enzymatic cleavage typically occurs in the presence of endotoxin-induced amidases under physiological conditions. The reaction is monitored by measuring the absorbance of p-nitroanilide at 405 nm .
Major Products
The major product of the enzymatic reaction is p-nitroanilide, which is quantified to assess the presence and concentration of bacterial endotoxins .
Wissenschaftliche Forschungsanwendungen
N-T-Boc-leu-gly-arg P-nitroanilide is widely used in various scientific research fields:
Chemistry: It serves as a model substrate in studying enzyme kinetics and mechanisms.
Wirkmechanismus
N-T-Boc-leu-gly-arg P-nitroanilide exerts its effects through enzymatic cleavage by endotoxin-induced amidases. The cleavage releases p-nitroanilide, which can be quantified by its absorbance at 405 nm. This mechanism is utilized in endotoxin detection assays to measure the concentration of bacterial endotoxins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-T-Boc-leu-gly-arg P-nitroanilide is unique due to its specific application as a chromogenic substrate for endotoxin detection. Its ability to release p-nitroanilide upon enzymatic cleavage makes it highly valuable in quantitative assays of endotoxins, distinguishing it from other similar oligopeptides .
Eigenschaften
Molekularformel |
C25H40N8O7 |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28) |
InChI-Schlüssel |
XYZOMPCEZFRTOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12094547.png)
![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)


![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)
![2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)](/img/structure/B12094567.png)

![Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester](/img/structure/B12094576.png)



